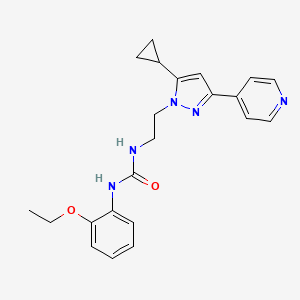
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-ray Powder Diffraction Data and Synthesis
- The compound 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is an important intermediate in synthesis processes. For example, it is relevant in the synthesis of anticoagulant apixaban. X-ray powder diffraction data for similar compounds indicate the absence of detectable impurities, highlighting its purity and utility in pharmaceutical synthesis (Qing Wang et al., 2017).
Synthesis and Antimicrobial Activity
- Compounds similar to 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea have been synthesized and shown to possess antimicrobial properties. Their preparation involves specific reactions and chromatography, leading to the creation of compounds with potential medicinal applications (Chetan C. Rathod & M. Solanki, 2018).
Applications in Cancer Research
Derivatives of this compound have been studied for their potential as anticancer agents. They have been tested for cytotoxicity against various human cancer cell lines, showing promising results. This suggests that modifications of this compound could lead to effective treatments for cancer (Raquib Alam et al., 2018).
Another study focused on the design, synthesis, and evaluation of pyrazole derivatives (related to the compound ) for their inhibitory activity against human topoisomerase IIα, an enzyme involved in DNA replication. These compounds were also assessed for their cytotoxicity against various cancer cell lines, providing insights into their potential as anticancer agents (Raquib Alam et al., 2016).
Gelation and Pharmaceutical Applications
- Compounds structurally similar to 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea have been studied for their gelation properties in aqueous solutions. Such research is relevant for pharmaceutical applications, especially in drug delivery systems (J. Kirschbaum & D. Wadke, 1976).
Propriétés
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-29-21-6-4-3-5-18(21)25-22(28)24-13-14-27-20(17-7-8-17)15-19(26-27)16-9-11-23-12-10-16/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKTVGVTFNTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

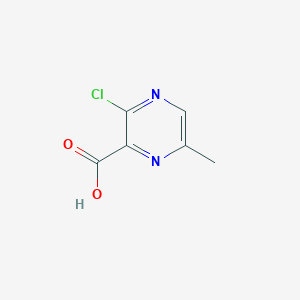
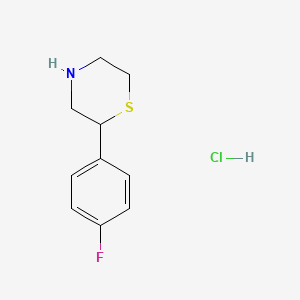
![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)

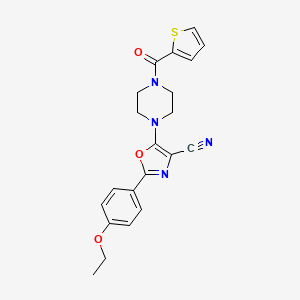
![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)
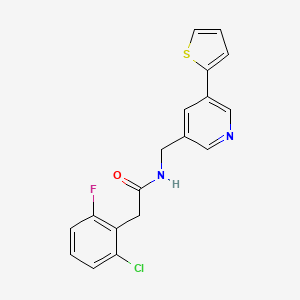


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)
![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)